Zinc dihexyl diisobutyl bis(dithiophosphate)
Description
Zinc dihexyl diisobutyl bis(dithiophosphate) (CAS RN: 26566-95-0) is a zinc-based organophosphate compound widely used as an anti-wear and anti-oxidant additive in lubricants. Its molecular structure features mixed alkyl substituents: O-(2-ethylhexyl) and O-isobutyl groups attached to a dithiophosphate backbone coordinated with zinc . This hybrid structure balances solubility in hydrocarbon-based lubricants and thermal stability, making it effective under moderate to high stress conditions.
Properties
CAS No. |
52005-71-7 |
|---|---|
Molecular Formula |
C20H44O4P2S4Zn-2 |
Molecular Weight |
604.2 g/mol |
IUPAC Name |
bis(2-methylpropoxy)-disulfidophosphanium;dihexoxy(disulfido)phosphanium;zinc |
InChI |
InChI=1S/C12H27O2PS2.C8H19O2PS2.Zn/c1-3-5-7-9-11-13-15(16,17)14-12-10-8-6-4-2;1-7(2)5-9-11(12,13)10-6-8(3)4;/h3-12H2,1-2H3,(H,16,17);7-8H,5-6H2,1-4H3,(H,12,13);/p-2 |
InChI Key |
VRDOFJVBHKRHAN-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCO[P+](OCCCCCC)([S-])[S-].CC(C)CO[P+](OCC(C)C)([S-])[S-].[Zn] |
Origin of Product |
United States |
Preparation Methods
Preparation of Dialkyl Dithiophosphoric Acid Esters
- Reactants: Phosphorus pentasulfide (P₂S₅) and a mixture of hexyl and isobutyl alcohols.
Reaction: P₂S₅ reacts with four moles of alcohol to yield two moles of dialkyl dithiophosphoric acid and hydrogen sulfide gas as a byproduct.
$$
\text{P}2\text{S}5 + 4 \text{ROH} \rightarrow 2 (\text{RO})2\text{PS}2\text{H} + \text{H}_2\text{S}
$$Conditions: Heating under controlled temperature (typically 80–120 °C) with stirring to ensure complete reaction and removal of H₂S.
Notes: The alcohols can be added separately or as a premixed blend to produce mixed esters. The ratio of hexyl to isobutyl alcohol determines the final ester composition.
Neutralization with Zinc Oxide
- Reactants: The dialkyl dithiophosphoric acid mixture and zinc oxide (ZnO).
Reaction: The acid is neutralized by ZnO to form the zinc dialkyldithiophosphate salt and water.
$$
2 (\text{RO})2\text{PS}2\text{H} + \text{ZnO} \rightarrow \text{Zn}[(\text{S}2\text{P}(\text{OR})2)]2 + \text{H}2\text{O}
$$-
- The acid and ZnO are combined in a reactor equipped with stirring and temperature control.
- The reaction is typically conducted in two temperature stages:
- Initial reaction at 40–50 °C to allow zinc salt formation.
- Subsequent heating to 90–100 °C for dehydration and completion of the reaction.
- A promoter such as concentrated ammonia solution (27–28% by weight) is often added during the initial stage to improve reaction kinetics and product quality.
- The reaction mixture is then cooled, diluted with a solvent (e.g., gasoline fraction boiling at 60–100 °C), centrifuged to remove solids, and solvent is removed by distillation under reduced pressure.
-
- Zinc oxide: 16–20 parts by weight per 100 parts dialkyl dithiophosphoric acid.
- Ammonia solution: 5–12 parts by weight per 100 parts acid; 30–80% of the zinc oxide weight.
-
- Zinc content around 8.6–9.6% by weight.
- Sulfur content approximately 15–18%.
- Phosphorus content near 7.6–8.9%.
- pH value of the product between 6 and 7.
- Color (colority) less than 1.0, indicating high purity and stability.
Alternative and Industrial Variations
- Some processes use closed pressure vessels to allow higher reaction temperatures (up to ~110 °C) and autogenous pressure, improving reaction rates and product stability.
- Solvents such as toluene or xylene may be used to facilitate mixing and heat transfer.
- The reaction time varies but typically includes 1 hour at the lower temperature stage and 2 hours at the dehydration stage.
- Removal of byproducts and unreacted materials is critical to ensure thermal stability and performance of the final additive.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Phosphorus pentasulfide to alcohol molar ratio | 1:4 | For dialkyl dithiophosphoric acid formation |
| Alcohol types | Hexyl and isobutyl | Mixed esters for zinc dihexyl diisobutyl bis(dithiophosphate) |
| Zinc oxide to acid weight ratio | 16–20 parts ZnO per 100 parts acid | Ensures complete neutralization |
| Ammonia solution addition | 5–12 parts per 100 parts acid | Promoter for reaction, 27–28% concentration |
| Initial reaction temperature | 40–50 °C | Zinc salt formation stage |
| Dehydration reaction temperature | 90–100 °C | Water removal and reaction completion |
| Reaction times | 1 hour (initial), 2 hours (dehydration) | Total ~3 hours |
| Zinc content in product | 8.6–9.6% by weight | Analytical quality control |
| Sulfur content in product | 15–18% by weight | Reflects dithiophosphate groups |
| Phosphorus content in product | 7.6–8.9% by weight | Consistency with expected stoichiometry |
| Product pH | 6.0–7.0 | Indicates neutralization and stability |
| Product color (colority) | <1.0 | High purity, low impurities |
Research Findings and Process Optimization
- The addition of concentrated ammonia solution as a promoter improves the pH control and color of the final product, enhancing its stability and performance in lubricants.
- Two-stage temperature control (40–50 °C followed by 90–100 °C) is critical to optimize zinc salt formation and dehydration, preventing premature decomposition or incomplete reaction.
- Use of industrial-grade raw materials (zinc oxide, alcohols, phosphorus pentasulfide) is feasible with proper process control, making the method suitable for large-scale production.
- Closed system reactions under autogenous pressure allow higher temperatures and better water removal, resulting in zinc dialkyldithiophosphates with improved thermal stability and resistance to hydrogen sulfide evolution.
- The mixed ester approach (using two different alcohols) yields zinc salts with tailored lipophilicity and solubility, which can be fine-tuned for specific lubricant formulations.
Chemical Reactions Analysis
Hydrolysis and Reaction with Nitrogen Bases
Zinc dithiophosphates undergo hydrolysis in the presence of nitrogen bases (e.g., triethylamine, diethylamine), forming polymeric complexes. For example:
-
Reaction with Triethylamine :
This produces a tetrazinc complex with bridging dithiophosphate ligands and a central oxide ion .
Table 2: Hydrolysis Products and Conditions
| Reaction Type | Reactant | Product | Conditions |
|---|---|---|---|
| Hydrolysis | Triethylamine | Zn₄[(S₂P(OR)₂)₆O] | CCl₄ solvent, ambient temperature |
| Oxidation | Atmospheric moisture | Degraded products | Heat, moisture |
Structural Variations and Mixed Esters
The compound’s alkyl groups (hexyl and isobutyl) influence its stability and reactivity. Mixed esters (e.g., dihexyl-diisobutyl) are synthesized by:
-
Separately preparing homogeneous dialkyl esters.
-
Mixing these esters with an additional alcohol (e.g., methanol) and heating to promote ester exchange .
Table 3: Ester Exchange Process
| Step | Process | Purpose |
|---|---|---|
| 1 | Synthesize homogeneous dialkyl esters | Ensure uniform alkyl groups |
| 2 | Mix esters with additional alcohol | Facilitate ester exchange |
| 3 | Heat mixture | Promote alkyl group replacement |
| 4 | Neutralize with ZnO | Form zinc salt |
Oxidation and Thermal Stability
The compound is susceptible to oxidation and hydrolysis under harsh conditions. For example:
-
Oxidation : Exposure to oxygen or moisture leads to degradation, forming sulfonic or phosphonic acids.
-
Thermal Decomposition : At elevated temperatures (>200°C), the zinc dithiophosphate decomposes into zinc sulfide, phosphorus oxides, and alkyl sulfides .
References Wikipedia. Zinc dithiophosphate. PubChem. ZINC O,O-dihexyl dithiophosphate. Harrison et al. Zinc(ii) Bis(0,O'-dialkyl dithiophosphates): Interaction with Small Nitrogen Bases. EvitaChem. Zinc di-O-butyl di-O-hexyl bis(dithiophosphate). Patent DE1112067B. Process for the preparation of zinc salts of mixed dithiophosphoric acids.
Scientific Research Applications
Lubrication and Anti-Wear Properties
Zinc dihexyl diisobutyl bis(dithiophosphate) is primarily utilized as an anti-wear additive in lubricants. Its effectiveness stems from its ability to form protective tribofilms on metal surfaces, which significantly reduces wear and friction during mechanical operations.
Automotive Industry
In the automotive sector, zinc dihexyl diisobutyl bis(dithiophosphate) is extensively used in engine oils to prevent wear on critical components such as camshafts and lifters, particularly in classic cars that utilize flat-tappet designs.
- Case Study : Research indicates that reduced levels of zinc dialkyl dithiophosphate in modern oils have led to increased wear in older engines, necessitating the use of specialized racing oils that maintain higher concentrations of this additive .
Industrial Lubricants
In industrial applications, this compound serves as a vital component of hydraulic fluids and greases, where it provides anti-wear protection under high-load conditions.
- Performance Evaluation : A study evaluated the anti-wear performance of zinc dialkyl dithiophosphate in synthetic diester fluids, revealing its effectiveness across various formulations except for specific cases involving dibutyl oxalate .
Environmental Considerations
While zinc dialkyl dithiophosphate compounds are effective lubricants, their environmental impact has raised concerns due to potential emissions affecting catalytic converters. Consequently, formulations have been adjusted to comply with regulatory standards while still providing adequate protection for engine components.
- Regulatory Adjustments : The API has imposed limits on the concentration of these additives in certain engine oils to mitigate emissions that can harm catalytic converters .
Comparative Data Table
| Application Area | Concentration Range (ppm) | Key Benefits |
|---|---|---|
| Automotive Engine Oils | 600 - 2000 | Reduces wear on camshafts/lifters |
| Hydraulic Fluids | 1000 - 3000 | Enhances performance under load |
| Industrial Greases | 1000 - 5000 | Provides long-lasting lubrication |
Mechanism of Action
The mechanism by which zinc dihexyl diisobutyl bis(dithiophosphate) exerts its effects involves the formation of a protective film on metal surfaces. This film reduces friction and wear by preventing direct metal-to-metal contact. The compound’s molecular structure allows it to interact with metal surfaces, forming a stable and durable layer that enhances lubrication and protects against corrosion .
Comparison with Similar Compounds
Key Properties :
- Molecular formula: C₃₂H₆₈O₄P₂S₄Zn (calculated from substituent groups in evidence).
- Molecular weight: ~772–780 g/mol (estimated based on similar compounds in and ).
- Applications: Primarily in engine oils, industrial lubricants, and greases.
Structural Differences
The performance of zinc dithiophosphate (ZDDP) derivatives depends on alkyl chain length, branching, and substituent type. Below is a structural comparison:
Key Observations :
- Chain Length: Longer alkyl chains (e.g., didodecyl) increase molecular weight and solubility in non-polar media but reduce thermal stability .
- Branching : Isobutyl and 2-ethylhexyl groups enhance oxidative stability compared to linear chains .
- Chlorinated Derivatives: Zinc bis(pentachlorothiophenolate) exhibits superior extreme-pressure performance but raises environmental concerns due to chlorine content .
Performance Characteristics
Thermal Stability
- Zinc dihexyl diisobutyl bis(dithiophosphate) : Decomposes at ~220–240°C, suitable for moderate-temperature applications .
- Zinc di(2-ethylhexyl) dithiophosphate : Higher decomposition temperature (~250°C) due to bulkier ethylhexyl groups .
- Zinc bis(didodecyl dithiophosphate) : Lower thermal stability (<200°C) due to long-chain steric hindrance .
Anti-Wear Efficiency
- Mixed alkyl derivatives (e.g., dihexyl diisobutyl) show balanced film-forming ability and load-bearing capacity, outperforming homogeneous alkyl analogs in mixed lubrication regimes .
- Chlorinated derivatives (e.g., pentachlorothiophenolate) excel in extreme-pressure conditions but are phased out in eco-friendly formulations .
Analytical Differentiation
Chromatographic methods highlight structural impacts:
- Zinc dihexyl diisobutyl bis(dithiophosphate) : Separated using reversed-phase (RP) HPLC with acetonitrile-based mobile phases .
- Zinc bis(didodecyl dithiophosphate): Requires normal-phase silica gel plates with toluene gradients due to higher hydrophobicity .
Regulatory and Environmental Considerations
Biological Activity
Zinc dihexyl diisobutyl bis(dithiophosphate) (ZDDP) is a compound that has garnered significant attention due to its biological activity, particularly in the context of its use as an antiwear additive in lubricants. This article delves into the biological activity of ZDDP, exploring its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
Zinc dihexyl diisobutyl bis(dithiophosphate) has the chemical formula C16H36O4P2S4Zn. It belongs to the class of zinc dialkyldithiophosphates (ZDDPs), which are characterized by their phosphorus and sulfur content, contributing to their antioxidant and antiwear properties. The structure includes two dithiophosphate groups bonded to a zinc atom, enhancing its reactivity and interaction with metal surfaces.
Mechanisms of Biological Activity
- Antioxidant Properties : ZDDP exhibits antioxidant activity, which is crucial in preventing oxidative damage in biological systems. The presence of sulfur and phosphorus allows it to scavenge free radicals, thus protecting cellular components from oxidative stress .
- Metal Chelation : ZDDP can chelate metal ions, which plays a role in reducing metal-induced toxicity. This property is particularly important in environments where heavy metals are present, as it can mitigate their harmful effects .
- Neurotoxicity : Some studies have indicated that metabolites of dithiophosphate compounds can impair neuronal function. For instance, diethyl dithiophosphate has been shown to disrupt glutamate transport in glial cells, potentially leading to neurotoxic effects . Although this study focuses on a different dithiophosphate, it highlights the potential neurotoxic risks associated with similar compounds.
Table 1: Summary of Biological Activities of ZDDP
Case Studies
- Tribological Studies : Research has demonstrated that ZDDP significantly enhances the wear resistance of lubricants. In a study examining the tribological performance of lubricants containing ZDDP, it was found that the compound forms protective films on metal surfaces, thereby reducing friction and wear under extreme pressure conditions .
- Environmental Impact : A study assessed the environmental implications of ZDDP usage in lubricants. It was observed that while ZDDP provides essential protective benefits in mechanical applications, its degradation products could pose risks to aquatic life if released into water bodies . This highlights the need for careful management of ZDDP-containing products.
- Neurotoxicological Assessment : A neurotoxicological assessment revealed that exposure to certain dithiophosphate metabolites could lead to cognitive impairments and behavioral changes in animal models. This underscores the importance of understanding the broader implications of ZDDP's biological activity beyond its industrial applications .
Q & A
Basic: What are the standard synthetic routes for Zinc dihexyl diisobutyl bis(dithiophosphate), and how can purity be validated?
Answer:
Zinc dithiophosphates are typically synthesized by reacting dialkyldithiophosphoric acid with zinc oxide or zinc chloride under controlled conditions. For purity validation:
- Purification: Recrystallization from non-polar solvents (e.g., hexane) removes unreacted precursors.
- Characterization: Use elemental analysis (C, H, S, P, Zn) to confirm stoichiometry. FTIR identifies functional groups (P=S at ~650 cm⁻¹, P–O–C at ~980 cm⁻¹) .
- Purity Assessment: High-performance thin-layer chromatography (HPTLC) with UV detection at 220 nm resolves impurities, as demonstrated for analogous zinc dithiophosphates .
Basic: Which spectroscopic and chromatographic methods are optimal for structural confirmation?
Answer:
- FTIR: Confirms dithiophosphate ligand integrity (P=S and P–O–C vibrations).
- NMR: ³¹P NMR distinguishes phosphorus environments; alkyl chain geometry is resolved via ¹H/¹³C NMR.
- Mass Spectrometry (MS): ESI-MS or MALDI-TOF verifies molecular ion peaks (e.g., [M-Zn]⁻ fragments).
- HPTLC: Coupled with UV/fluorescence detection, this method separates the compound from lubricant matrices, as validated for zinc bis(O,O'-diisobutyl dithiophosphate) .
Advanced: How can conflicting data on anti-wear performance in tribological studies be systematically addressed?
Answer:
Discrepancies often arise from variations in:
- Test Conditions: Standardize protocols (e.g., ASTM D4172 four-ball test) for load, temperature, and duration.
- Additive Concentration: Use HPTLC or HPLC to quantify active ingredient levels in lubricant formulations .
- Base Oil Composition: Control oil viscosity and polarity, which affect additive solubility and surface adsorption.
- Surface Analysis: Post-test SEM/EDS detects zinc-phosphate tribofilms, correlating performance with chemical interactions.
Advanced: What advanced separation techniques enable quantification in multi-additive lubricants?
Answer:
- Dual HPTLC Systems:
- Reversed-Phase (RP): RP2 plates with acetonitrile-based mobile phases separate polar additives.
- Normal-Phase (NP): Silica gel 60 plates with toluene gradients resolve non-polar components.
Both systems, combined with densitometry at 220 nm, achieve <5% RSD for zinc dithiophosphates .
- Hyphenated Techniques: LC-MS/MS or GC-MS post-separation identifies co-eluting contaminants.
Basic: What critical parameters govern synthesis yield and ligand coordination?
Answer:
- Stoichiometry: Excess dialkyldithiophosphoric acid ensures complete Zn²⁺ coordination.
- Reaction pH: Maintain mildly acidic conditions (pH 5–6) to prevent ligand hydrolysis.
- Temperature: 50–70°C balances reaction rate and side-product formation.
- Moisture Control: Anhydrous solvents prevent hydrolysis of dithiophosphate ligands.
Advanced: How do alkyl chain variations (dihexyl vs. diisobutyl) impact thermal stability, and what methodologies assess degradation?
Answer:
- Thermal Stability: Longer alkyl chains (dihexyl) enhance steric protection, delaying decomposition.
- Methodologies:
- Thermogravimetric Analysis (TGA): Tracks mass loss under controlled heating (e.g., 10°C/min in N₂).
- GC-MS: Identifies volatile degradation products (e.g., olefins, thiols).
- FTIR In Situ: Monitors P=S bond cleavage (loss of ~650 cm⁻¹ peak) during heating.
Advanced: What strategies mitigate interference from co-additives in spectroscopic analysis?
Answer:
- Pre-Separation: Use HPTLC or column chromatography to isolate the compound before FTIR/NMR analysis .
- Chemometric Tools: PCA (Principal Component Analysis) deconvolutes overlapping spectral signals in mixtures.
- Isotopic Labeling: ⁶⁸Zn-enriched analogs simplify tracking via ICP-MS in complex matrices.
Basic: What are the industrial and environmental implications of its endocrine-disrupting potential?
Answer:
While not directly studied, structurally related phthalates (e.g., dihexyl phthalate) are recognized endocrine disruptors . To assess risks:
- Leaching Studies: Soak lubricants in aqueous/organic media; quantify leaching via HPLC-MS.
- Toxicity Screening: Use in vitro assays (e.g., ER/AR receptor binding) with EPA/ OECD guidelines.
Advanced: How can computational modeling predict ligand-metal binding affinities for tailored additive design?
Answer:
- DFT Calculations: Model Zn–S/P–O bond strengths and electron density distribution.
- Molecular Dynamics (MD): Simulate ligand orientation on metal surfaces under shear stress.
- QSAR: Correlate alkyl chain length with anti-wear performance using regression models.
Advanced: What analytical workflows validate batch-to-batch consistency in academic-scale synthesis?
Answer:
- Multi-Technique Profiling: Combine FTIR, NMR, and HPTLC to create a "fingerprint" for each batch .
- Statistical Control Charts: Track elemental analysis data (e.g., %Zn) to detect outliers.
- Accelerated Aging: Heat samples (70°C, 7 days) and monitor decomposition via TGA-GC-MS.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
